Zinolol
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Overview
Description
Zinolol is a monosaccharide derivative that is 1,4-dihydroxybenzene substituted by a (methylamino)methyl group at position 6 and a beta-D-glucopyranosyloxy residue at position 2. Isolated from Anagallis monelli, it exhibits antimutagenic and antioxidant activities. It has a role as a metabolite, an antimutagen and an antioxidant. It is a member of hydroquinones, a beta-D-glucoside, a monosaccharide derivative and a secondary amino compound.
Scientific Research Applications
Antioxidant and Antimutagenic Properties
Zinolol, a new class of aminated hydroxyhydroquinone, has been isolated from Anagallis monelli and exhibits antioxidant, mutagenic, and antimutagenic activities. This discovery suggests potential applications in areas related to oxidative stress and cellular mutation processes (Ammar et al., 2007).
Vasorelaxation and Hypertension Treatment
A study on Ziziphora clinopodioides Lam. (ZC), which contains this compound, demonstrated vasorelaxant effects in rat thoracic aorta, indicating potential for treating hypertension diseases (Sénéjoux et al., 2010).
Anxiolytic and Antidepressant Effects
Ziziphus mucronata, containing this compound, has shown anxiolytic and antidepressant-like effects in stressed-induced depression models in rats. This suggests its potential use in managing anxiety and depression (Keugong et al., 2020).
Biomedical Applications of Metal Oxides
Metal oxides, like ZnO (which could be related to this compound), have shown unique properties beneficial for biomedical applications. The interaction of these materials with biomolecules is significant for developing new technologies in biomedicine (Limo et al., 2018).
SARS-CoV-2 Inhibitor Potential
Recent computational screening identified this compound as a potential inhibitor against the NRP1 protein of SARS-CoV-2, suggesting its use in developing novel treatments for COVID-19 (Karkashan & Attar, 2022).
Properties
Molecular Formula |
C14H21NO8 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,5-dihydroxy-3-(methylaminomethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H21NO8/c1-15-4-6-2-7(17)3-8(10(6)18)22-14-13(21)12(20)11(19)9(5-16)23-14/h2-3,9,11-21H,4-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 |
InChI Key |
XDRANPRXTFIDRB-RGCYKPLRSA-N |
Isomeric SMILES |
CNCC1=C(C(=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
zinolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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